Cas no 90712-47-3 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-,[[2-[(aminoacetyl)amino]benzoyl]oxy]methyl ester, dihydrochloride, [6R-[6a,7b(Z)]]- (9CI))
90712-47-3 structure
Product Name:5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-,[[2-[(aminoacetyl)amino]benzoyl]oxy]methyl ester, dihydrochloride, [6R-[6a,7b(Z)]]- (9CI)
Numero CAS:90712-47-3
MF:C14H15N5O5S2
MW:397.429399728775
CID:809383
PubChem ID:5486821
Update Time:2025-04-19
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-,[[2-[(aminoacetyl)amino]benzoyl]oxy]methyl ester, dihydrochloride, [6R-[6a,7b(Z)]]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-,[[2-[(aminoacetyl)amino]benzoyl]oxy]methyl ester, dihydrochloride, [6R-[6a,7b(Z)]]- (9CI)
- (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-,[[2-[(aminoacetyl)amino]benzoyl]oxy]methyl ester, dihydrochloride, [6R-[6a,7b
- 7beta-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-methyl-3-cephem-4-carboxylic acid glycylaminobenzoyloxymethyl ester
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(Z)))-
- Ammcgab methyl ester
- MLS006010759
- NS00001481
- Q1083757
- SMR004701451
- AKOS025311434
- 90712-47-3
- SCHEMBL151099
- cefetamet
- GTPL12416
-
- Inchi: 1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
- Chiave InChI: MQLRYUCJDNBWMV-RWFJUVPESA-N
- Sorrisi: S1CC(C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N/OC)=O)=O
Proprietà calcolate
- Massa esatta: 397.05146
- Massa monoisotopica: 397.05146
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 712
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 14
- XLogP3: niente
- Superficie polare topologica: 201
Proprietà sperimentali
- Densità: 1.83
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.82
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-,[[2-[(aminoacetyl)amino]benzoyl]oxy]methyl ester, dihydrochloride, [6R-[6a,7b(Z)]]- (9CI) Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso